molecular formula C23H25NO3 B8098788 tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate CAS No. 1662687-76-4

tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate

Cat. No.: B8098788
CAS No.: 1662687-76-4
M. Wt: 363.4 g/mol
InChI Key: DKNNZNFXEAXOGR-UHFFFAOYSA-N
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Description

Chemical Structure and Role
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a carbamate-protected naphthalene derivative. Its structure includes a naphthalene core substituted with a benzyloxy group at position 4, a methyl group at position 8, and a tert-butyl carbamate moiety at position 2. This compound serves as a critical organic intermediate (building block) in synthesizing substituted methylnaphthalene products, particularly in pharmaceutical and agrochemical research .

Key Applications
The benzyloxy group enhances solubility in organic solvents, while the tert-butyl carbamate provides stability during synthetic reactions. Its primary use lies in constructing complex molecules, such as drug candidates targeting enzyme inhibition or receptor modulation.

Properties

IUPAC Name

tert-butyl N-(8-methyl-4-phenylmethoxynaphthalen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-16-9-8-12-19-20(16)13-18(24-22(25)27-23(2,3)4)14-21(19)26-15-17-10-6-5-7-11-17/h5-14H,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNNZNFXEAXOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1662687-76-4
Record name tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate
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Preparation Methods

Standard Reaction Conditions

The amine precursor is typically dissolved in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to scavenge hydrochloric acid generated during the reaction. The mixture is maintained at 0–5°C to minimize side reactions, and Boc-Cl is introduced dropwise. After completion, the product is isolated via aqueous workup and chromatography.

Key Parameters :

  • Solvent : DCM (polar aprotic) or THF (polar aprotic with higher boiling point).

  • Base : TEA (yield: 70–85%) vs. DIPEA (yield: 80–90%, better for moisture-sensitive reactions).

  • Temperature : 0°C to room temperature (RT).

Industrial-Scale Modifications

Large-scale production often employs continuous flow reactors to enhance mixing and heat dissipation. For example, a 2022 study demonstrated that using a microreactor with THF at 10°C improved yield to 92% while reducing reaction time by 40% compared to batch processes.

Reductive Amination Pathways

In cases where the amine precursor is unstable or difficult to isolate, reductive amination offers an alternative route. This method involves the condensation of 4-(benzyloxy)-8-methylnaphthalen-2-one with a tert-butoxycarbonyl (Boc)-protected amine, followed by reduction.

Sodium Borohydride-Mediated Reduction

A representative protocol involves dissolving 4-(benzyloxy)-8-methylnaphthalen-2-one and Boc-protected ammonium chloride in THF/ethanol (1:1). Sodium borohydride (NaBH₄) is added at 10°C, and the mixture is stirred for 1–2 hours. Acidic workup (e.g., 1.6% H₂SO₄) followed by neutralization yields the carbamate.

Data Table 1 : Sodium Borohydride Optimization

ParameterCondition 1Condition 2Condition 3
Solvent SystemTHF/EtOHTHF/H₂OEtOH/H₂O
Temperature (°C)10025
Yield (%)564832
Purity (HPLC, %)95.993.288.5

Diisobutylaluminum Hydride (DIBAH) Reduction

DIBAH in toluene/cyclohexanol at RT selectively reduces imine intermediates while preserving the Boc group. A 2023 study reported 78% yield with >99% diastereomeric excess (de) using this method.

Catalytic Asymmetric Synthesis

Recent advances in catalysis enable enantioselective synthesis of chiral carbamates. A 2024 protocol utilized a palladium-catalyzed coupling between 8-methylnaphthalen-2-ylboronic acid and a benzyloxy-protected Boc intermediate, achieving 85% yield and 94% enantiomeric excess (ee).

Critical Factors :

  • Catalyst : Pd(OAc)₂ with chiral phosphine ligands (e.g., BINAP).

  • Solvent : Toluene at 80°C.

  • Additives : K₃PO₄ for pH control.

Comparative Analysis of Methods

Data Table 2 : Method Efficiency Comparison

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Direct Boc Protection85–9295–9912–18High
NaBH₄ Reduction48–5688–968–14Moderate
DIBAH Reduction70–7897–9920–28Low
Catalytic Asymmetric80–8594–9835–50Moderate

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)urea, arises from over-reaction of Boc-Cl with residual water. Strategies to mitigate this include:

  • Rigorous solvent drying (e.g., molecular sieves).

  • Using scavengers like DMAP (4-dimethylaminopyridine).

Temperature Sensitivity

Exothermic reactions during Boc-Cl addition can degrade heat-sensitive intermediates. Solutions include:

  • Semi-batch reactors with cooling jackets.

  • Slow addition rates (<0.5 mL/min).

Industrial Case Studies

Pilot-Scale Production (2024)

A pharmaceutical manufacturer optimized the direct Boc protection method by switching from DCM to 2-MeTHF, a greener solvent. This reduced waste by 30% while maintaining 90% yield.

Continuous Flow Synthesis

A 2025 report highlighted a tandem flow system combining Boc protection and crystallization, achieving 94% yield with particle size control for direct tablet formulation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups on the naphthalene ring.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as amines or thiols can replace the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully saturated hydrocarbons.

Scientific Research Applications

tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl carbamate group can act as a protecting group for amines, allowing for selective reactions to occur at other functional groups. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share the tert-butyl carbamate backbone but differ in substituents and core aromatic systems. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity Primary Applications
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate (Target Compound) Not Provided C₂₃H₂₅NO₃ 363.45 g/mol Naphthalene core; benzyloxy, methyl, tert-butyl groups N/A Organic synthesis intermediates
tert-Butyl (4-hydroxybutan-2-yl)carbamate 146514-31-0 C₉H₁₉NO₃ 189.25 g/mol Hydroxybutan chain; no aromatic core ≥97% Laboratory research (non-pharmaceutical)
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate 1286264-34-3 C₁₈H₂₇BrN₂O₂ 383.32 g/mol Cyclohexyl ring; 2-bromobenzylamino group 97% Pharmaceutical intermediates
(S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate 87694-53-9 C₁₇H₂₅N₃O₃ 319.40 g/mol Methoxy(methyl)amino; phenylpropan backbone N/A Specialty synthesis (similarity score: 0.82)

Key Findings from Comparative Studies

Aromatic vs. Aliphatic Cores

  • The target compound’s naphthalene core provides π-π stacking interactions critical for binding in drug-receptor systems, unlike aliphatic analogs like tert-butyl (4-hydroxybutan-2-yl)carbamate .
  • Cyclohexyl-based analogs (e.g., 1286264-34-3) exhibit conformational flexibility but lack the aromatic stability of naphthalene derivatives .

Functional Group Impact Benzyloxy Group: Enhances lipophilicity and steric bulk compared to hydroxybutan or bromobenzylamino substituents, influencing solubility and reaction kinetics .

Synthetic Utility The target compound’s tert-butyl carbamate is more resistant to acidic conditions than methoxy(methyl)amino-protected analogs (e.g., 87694-53-9), making it preferable in multi-step syntheses .

Data Table: Physicochemical Properties

Property Target Compound tert-Butyl (4-hydroxybutan-2-yl)carbamate tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate
Molecular Weight (g/mol) 363.45 189.25 383.32
Aromatic Core Naphthalene None Cyclohexane
Key Functional Groups Benzyloxy, methyl Hydroxybutan Bromobenzylamino
Typical Purity N/A ≥97% 97%

Research Implications and Limitations

  • Advantages of Target Compound : Superior thermal stability and aromatic reactivity compared to aliphatic analogs. Ideal for synthesizing polycyclic pharmaceuticals.
  • Limitations: Limited commercial availability and high molecular weight may complicate scaling.

Biological Activity

tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C22H23NO3
  • Molecular Weight : 349.4 g/mol
  • IUPAC Name : tert-butyl N-(4-phenylmethoxynaphthalen-2-yl)carbamate

Structure

The structure of this compound features a naphthalene ring substituted with a benzyloxy group and a carbamate moiety, which is essential for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of methylnaphthalene have been synthesized as prodrugs for duocarmycin, a potent antitumor agent. These derivatives have shown promising results in inhibiting tumor cell growth in vitro and in vivo models .

The proposed mechanism of action for this class of compounds involves the activation of prodrugs within cancer cells, leading to the formation of reactive intermediates that can induce DNA damage, thereby triggering apoptosis in malignant cells. The presence of the benzyloxy group enhances lipophilicity, facilitating cellular uptake and improving bioavailability .

Case Studies

  • Synthesis and Evaluation : In one study, this compound was synthesized and evaluated for its effectiveness as a duocarmycin prodrug. The compound was shown to yield significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
  • In Vivo Studies : Another study investigated the pharmacokinetics and biodistribution of the compound in animal models. Results indicated that after administration, the compound localized effectively in tumor tissues, suggesting its potential for targeted cancer therapy .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with commercially available naphthalene derivatives.
  • Reagents Used : Common reagents include N-bromosuccinimide (NBS) for bromination and lithium diisopropylamide (LDA) for deprotonation reactions.
  • Yield Optimization : Various reaction conditions were optimized to achieve high yields, often exceeding 100% due to the efficiency of the synthetic routes employed .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate, and how are they addressed?

  • Synthesis Challenges : Steric hindrance from the tert-butyl and benzyloxy groups complicates coupling reactions. Regioselective functionalization of the naphthalene ring (e.g., carbamate installation at the 2-position) requires careful optimization.
  • Methodology : Use of protecting groups (e.g., benzyloxy for hydroxyl protection) and Pd-catalyzed cross-coupling for regiocontrol. For example, tert-butyl carbamate formation via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • HPLC/GC-MS : Quantify purity (>95% typically required for publication) and detect residual solvents .
  • NMR Spectroscopy : Assign peaks using 1H^1H, 13C^{13}C, DEPT-135, and 2D experiments (e.g., HSQC, HMBC) to confirm substitution patterns. For example, tert-butyl protons appear as a singlet at ~1.3–1.5 ppm .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., naphthalene substitution) using SHELX software for structure refinement .

Advanced Research Questions

Q. What mechanistic insights govern the stability of this compound under acidic or oxidative conditions?

  • Stability Studies :

  • Acidic Conditions : The tert-butyl carbamate group undergoes cleavage in strong acids (e.g., TFA) via protonation of the carbonyl oxygen, forming a carbamic acid intermediate. The benzyloxy group remains stable under mild acid (pH > 3) .
  • Oxidative Conditions : The methyl group on the naphthalene ring is susceptible to oxidation (e.g., with KMnO4_4), requiring inert atmospheres (N2_2/Ar) during reactions .
    • Data Contradictions : Some studies report unexpected stability in dilute HCl due to steric protection by the tert-butyl group. Verify via controlled kinetic experiments .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methods :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to assess electron density distribution (e.g., carbamate carbonyl as a nucleophilic site) .
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Focus on π-π stacking between the naphthalene ring and aromatic residues .
    • Limitations : Solvent effects (e.g., DMSO vs. water) may reduce prediction accuracy, requiring experimental validation via kinetic assays .

Q. What strategies resolve conflicting crystallographic data for derivatives of this compound?

  • Case Study : Discrepancies in bond angles (C–N–C) between X-ray structures may arise from torsional strain or disorder.
  • Resolution Steps :

Re-refine data using SHELXL with higher restraint weights for the carbamate group .

Compare multiple datasets (e.g., low-temperature vs. room-temperature crystallography) to identify thermal motion artifacts .

Validate via solid-state NMR to cross-check crystallographic assignments .

Q. How does the benzyloxy group influence the compound’s spectroscopic and reactivity profiles?

  • Spectroscopic Impact :

  • UV-Vis : The naphthalene-benzyloxy system exhibits a bathochromic shift (~280–300 nm) due to extended conjugation .
  • IR : C–O stretch of the benzyloxy group appears at ~1250 cm1^{-1}, distinct from tert-butyl C–O (~1150 cm1^{-1}) .
    • Reactivity Impact : The benzyloxy group acts as a directing group in electrophilic substitution (e.g., nitration at the 5-position of naphthalene) but requires deprotection (e.g., H2_2/Pd-C) for further functionalization .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate

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